molecular formula C12H22O10S B033620 Thioisotrehalose CAS No. 108392-13-8

Thioisotrehalose

Cat. No.: B033620
CAS No.: 108392-13-8
M. Wt: 358.36 g/mol
InChI Key: SYKYBMOFPMXDRQ-NCFXGAEVSA-N
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Description

Thiodiglucoside, also known as D-Glucopyranosyl-β-D-thioglucopyranoside, is a thioglycoside compound with the molecular formula C12H22O10S and a molecular weight of 358.36 g/mol . It is a disaccharide derivative where a sulfur atom replaces the oxygen atom in the glycosidic bond, making it a unique compound in the realm of glycosides.

Mechanism of Action

Target of Action

Thioisotrehalose, also known as Thiodiglucoside, is a compound that primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development. It produces thyroid hormones that regulate many of the body’s functions, including heart rate, body temperature, and energy usage .

Mode of Action

This compound interacts with its targets in a complex manner. It is believed to inhibit thyroid hormone production via inhibition of thyroid peroxidase, leading to a blockade of iodide oxidation, organification, and coupling . This interaction results in changes in the thyroid gland’s function, potentially affecting the body’s metabolic processes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of trehalose, a disaccharide found in many fungi and present in high concentrations in stationary-phase cells and survival forms . Trehalose is known to be an exceptional stabilizer of proteins and helps retain the activity of enzymes in solution as well as in the freeze-dried state . This compound, being a derivative of trehalose, may share these properties and affect similar biochemical pathways .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It has been found that trehalose, from which this compound is derived, protects DNA from irradiation . Given the structural similarity, this compound might share this property. Furthermore, trehalose is known to stabilize proteins, which could imply that this compound may have a similar effect on protein stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, endocrine-disrupting chemicals can alter thyroid function in many ways, potentially affecting the action of this compound . Moreover, changing environmental conditions such as temperature, photoperiod, and exposure to pollutants can also impact the function of the thyroid gland, and consequently, the action of this compound .

Safety and Hazards

Thiodiglucoside is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Chemical Reactions Analysis

Types of Reactions: Thiodiglucoside undergoes various chemical reactions, including:

    Oxidation: Thiodiglucoside can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiodiglucoside to thiols.

    Substitution: Thiodiglucoside can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: Thiodiglucoside is unique due to its specific glycosidic bond involving sulfur and its distinct biological activities. Its ability to inhibit glycosidases sets it apart from other thioglycosides, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYBMOFPMXDRQ-NCFXGAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577079
Record name beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108392-13-8
Record name beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioisotrehalose
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Thioisotrehalose
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Thioisotrehalose
Reactant of Route 5
Thioisotrehalose
Reactant of Route 6
Thioisotrehalose

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